2-Phenoxycinnamic acid
Description
Contextualization within Cinnamic Acid Derivatives Research
Cinnamic acid and its derivatives are a significant class of naturally occurring aromatic compounds found in various plants, fruits, and vegetables. jocpr.comnih.gov They form a core scaffold in medicinal chemistry due to their versatile biological activities, which include antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. jocpr.comnih.govbeilstein-journals.org The chemical structure of cinnamic acid, characterized by a phenyl ring attached to an acrylic acid moiety, offers three primary sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. nih.gov This structural versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. beilstein-journals.orgresearchgate.net
The biological efficacy of cinnamic acid derivatives is often dictated by the nature and position of substituents on the phenyl ring. nih.gov For instance, the presence of hydroxyl or methoxy (B1213986) groups can significantly influence their activity. jocpr.com Research in this area is driven by the need for new therapeutic agents with improved efficacy and reduced side effects to combat various diseases, including cancer and microbial infections. nih.gov Synthetic modifications of the cinnamic acid backbone are a key strategy to enhance their bioavailability and therapeutic potential. nih.gov
Significance of Phenoxycinnamic Acid Analogues in Chemical Biology
Phenoxycinnamic acid analogues represent a specific subset of cinnamic acid derivatives that have garnered attention in chemical biology. Chemical biology often utilizes small molecules as probes to study and manipulate biological systems. ugent.be The synthesis of analogues of natural products with modified structures is a common strategy to develop compounds with improved biological activity profiles. ugent.be
The introduction of a phenoxy group onto the cinnamic acid scaffold can lead to compounds with unique biological properties. For instance, α-aryloxycinnamic acids are of physiological interest due to the hormonal properties associated with some aryl and aryloxyacetic acids. ias.ac.in The development of synthetic methods to create these analogues, such as the Perkin-Oglialoro reaction or alkoxide-catalyzed condensations, has been a focus of chemical research. ias.ac.in These synthetic efforts aim to produce novel compounds that can be used to investigate biological pathways or serve as lead structures for drug development. ugent.be The study of such analogues contributes to understanding structure-activity relationships, which is crucial for the rational design of new therapeutic agents. researchgate.net
Research Gaps and Future Academic Inquiry for 2-Phenoxycinnamic Acid
While the broader class of cinnamic acid derivatives has been extensively studied, research specifically focused on this compound is less prevalent. Much of the existing literature on phenoxycinnamic acids centers on the 4-phenoxy isomer, with studies exploring its synthesis and potential hepatoprotective effects. nih.govmdpi.comresearchgate.netresearchgate.net There is a notable lack of detailed investigation into the synthesis, characterization, and biological activities of the 2-phenoxy and 3-phenoxy isomers.
Future academic inquiry should, therefore, concentrate on the following areas for this compound:
Synthesis and Characterization: Development of efficient and high-yield synthetic routes for this compound is a primary need. While general methods for synthesizing α-aryloxycinnamic acids exist, specific optimization for the 2-phenoxy isomer is required. ias.ac.in Detailed spectroscopic characterization using techniques such as NMR and IR spectroscopy would be essential to confirm its structure.
Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted. This should include screening for a wide range of potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory effects, which are common among cinnamic acid derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: Comparative studies of this compound with its 3- and 4-phenoxy isomers, as well as with other substituted cinnamic acids, would provide valuable insights into how the position of the phenoxy group influences its biological profile. This would contribute to a more complete understanding of the structure-activity relationships within this class of compounds.
Addressing these research gaps will not only expand the fundamental knowledge of this specific compound but also potentially uncover new lead molecules for therapeutic applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(2-phenoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17) |
InChI Key |
SDXHWGNPWXDXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxycinnamic Acid and Its Analogues
Strategies for the Synthesis of 2-Phenoxycinnamic Acid Core Structure
The foundational step in producing this compound derivatives is the construction of the core aryloxycinnamic acid skeleton. The Knövenagel–Döbner condensation is a prominent method for this purpose, though other routes are also employed.
Exploration of Knövenagel–Döbner Condensation in Aryloxycinnamic Acid Synthesis
The Knövenagel–Döbner condensation is a widely utilized and reliable method for carbon-carbon bond formation in the synthesis of α,β-unsaturated carboxylic acids like aryloxycinnamic acids. scirp.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. scirp.orgwikipedia.org
A general procedure for synthesizing 4-phenoxycinnamic acid, an isomer of this compound, involves the reaction of 4-phenoxybenzaldehyde (B127426) with malonic acid. scirp.orgscirp.orgnih.gov The reaction is often catalyzed by piperidine (B6355638) in glacial acetic acid and heated under reflux. scirp.orgscirp.orgnih.gov The use of pyridine (B92270) as a solvent is also common, and under these conditions, the condensation is often followed by decarboxylation. wikipedia.org
The reaction mechanism involves the initial formation of an enol intermediate from the active methylene compound. organic-chemistry.org This enol then reacts with the aldehyde, and the resulting aldol (B89426) product undergoes a base-induced elimination of water to form the α,β-unsaturated acid. organic-chemistry.org In the Döbner modification, the use of pyridine as a solvent with a carboxylic acid as the active hydrogen component leads to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org
Researchers have explored more sustainable and environmentally friendly approaches to the Knövenagel–Döbner condensation. For instance, proline has been used as a catalyst in ethanol, providing a greener alternative to toxic reagents like pyridine and piperidine. mdpi.com This method has been optimized for the synthesis of p-hydroxycinnamic diacids, which are intermediates that can be decarboxylated to the corresponding cinnamic acids. mdpi.com
Table 1: Examples of Knövenagel–Döbner Condensation for Aryloxycinnamic Acid Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
| 4-Phenoxybenzaldehyde | Malonic Acid | Piperidine/Acetic Acid | 4-Phenoxycinnamic Acid | scirp.orgscirp.orgnih.gov |
| Syringaldehyde | Malonic Acid | Piperidine/Pyridine | Sinapinic Acid | scirp.org |
| Vanillin | Malonic Acid | Proline/Ethanol | Ferulic Diacid | mdpi.com |
| 4-(4-chlorophenoxy) benzaldehyde (B42025) | Malonic Acid | Piperidine/Acetic Acid | 3-[4-(4-Chlorophenoxy) Phenyl]-2-Propenoic Acid | scirp.org |
Alternative Synthetic Routes to Phenoxycinnamic Acids
While the Knövenagel–Döbner condensation is prevalent, other synthetic methodologies exist for preparing cinnamic acids and their derivatives. The Perkin reaction, for example, involves the condensation of an aromatic aldehyde with an aliphatic carboxylic anhydride (B1165640) in the presence of its sodium or potassium salt. mdpi.comscispace.com A modified approach to the Perkin reaction utilizes sonochemical methods to synthesize cinnamic acid from benzaldehyde and acetic anhydride with sodium acetate (B1210297) as a catalyst. scispace.com
Another alternative involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent. mdpi.com This method offers a one-pot synthesis, avoiding the need for intermediate steps. mdpi.com Additionally, a novel approach utilizes zinc acetate as a reagent to react with aromatic aldehydes, providing an effective alternative to the conventional Perkin synthesis. lew.ro The reaction of phenylacetic acid with benzaldehyde in the presence of triethylamine (B128534) and acetic anhydride is another documented method for producing α-phenylcinnamic acid. orgsyn.org
Derivatization Approaches for this compound Analogues
Once the this compound core is synthesized, it can be further modified to create a wide array of analogues with diverse properties. Common derivatization strategies include the formation of amides and esters, as well as structural modifications to the aromatic rings.
Synthesis of Amide Derivatives from Phenoxycinnamic Acids
Amide derivatives of phenoxycinnamic acids are frequently synthesized to explore their biological potential. A common method for amide formation is the coupling of the carboxylic acid with a primary amine. scirp.org This can be achieved under solvent-free conditions using infrared (IR) irradiation, which can lead to yields ranging from 50% to 85%. scirp.orgscirp.org
Various coupling reagents are employed to facilitate amide bond formation. For instance, O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluoro-phosphate (BOP) in the presence of triethylamine can be used to couple cinnamic acids with amines. mdpi.com Another approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. researchgate.net
The synthesis can also proceed through the corresponding acid chloride. Cinnamoyl chloride, prepared from cinnamic acid, can be reacted with an amine, such as 1,2,3,4-tetrahydroisoquinoline, in the presence of a base like triethylamine to yield the desired amide. umpr.ac.id This nucleophilic acyl substitution reaction is a two-step process involving nucleophilic addition and subsequent elimination of the chloride ion. umpr.ac.id
Table 2: Examples of Amide Derivatives Synthesis from Cinnamic Acids
| Cinnamic Acid Derivative | Amine | Coupling Reagent/Method | Product | Reference |
| Cinnamic acid derivatives | Primary amines | Infrared (IR) irradiation | Corresponding amides | scirp.orgscirp.org |
| Phenoxyphenyl cinnamic acid | Propranolol | BOP/Triethylamine | (S)-N-(2-hydroxy-3-(naphth-1-yloxy) propyl)-N-isopropyl-3-(3-phenoxy-phenyl) acrylamide | mdpi.com |
| Caffeic acid | Amino acid esters | EDC·HCl/HOBt | Caffeic acid amides | researchgate.net |
| Cinnamoyl chloride | 1,2,3,4-tetrahydroisoquinoline | Triethylamine | (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one | umpr.ac.id |
Synthesis of Ester Derivatives of Phenoxycinnamic Acids
Esterification is another key strategy for modifying phenoxycinnamic acids. This reaction involves the condensation of the carboxylic acid with an alcohol. medcraveonline.commedcraveonline.com Chemical esterification can be achieved by refluxing the cinnamic acid with an alcohol in the presence of a catalyst, such as concentrated sulfuric acid. tjpr.org
Enzymatic esterification has gained traction as a more selective and environmentally friendly alternative. medcraveonline.commedcraveonline.com Lipases, such as Novozym 435 and Lipozyme TLIM, are commonly used to catalyze the esterification of cinnamic acid with various alcohols, including ethanol, butanol, and benzyl (B1604629) alcohol. medcraveonline.com These reactions are often carried out in organic solvents like isooctane (B107328) or hexane. medcraveonline.com
Structural Modifications of the Phenyl and Phenoxy Moieties for Novel this compound Derivatives
Beyond the carboxylic acid group, the phenyl and phenoxy rings of this compound offer sites for structural modification to generate novel derivatives. Introducing substituents on these aromatic rings can significantly influence the compound's properties.
For example, the synthesis of 3-phenylcinnamic acid and 3-phenoxycinnamic acid has been reported, where the substituent is at the 3-position of the cinnamic acid backbone. nih.gov These derivatives have been coupled with di- and tripeptides to create more complex molecules. nih.gov Similarly, the introduction of various substituents, such as chloro, nitro, and methoxy (B1213986) groups, onto the benzaldehyde precursor before the Knövenagel–Döbner condensation leads to a range of substituted phenoxycinnamic acids. scirp.orgscirp.org The synthesis of 3-[4-(4-chlorophenoxy)phenyl]-2-propenoic acid is an example of this approach. scirp.org These modifications allow for a systematic exploration of structure-activity relationships.
Reaction Conditions and Yield Optimization in this compound Synthesis
The successful synthesis of this compound and its analogues hinges on carefully controlled reaction conditions. High temperatures are often required, with reactions typically conducted at reflux. nih.govresearchgate.net For instance, in the Knoevenagel-Döbner condensation for preparing 4-phenoxycinnamic acid, the reaction mixture is heated to 140–160 °C. mdpi.comnih.gov Similarly, a direct synthesis method using boron tribromide necessitates reflux temperatures of 180-190°C for 9-12 hours to achieve high yields; lower temperatures result in a significant decrease in product formation. nih.govresearchgate.net
The Perkin reaction, another common method for producing α,β-unsaturated acids, also requires high temperatures, often around 180°C for extended periods. numberanalytics.comresearchgate.net The choice of reagents and their stoichiometry is another crucial factor. In a direct synthesis protocol, the optimal molar ratio between the aromatic aldehyde and the aliphatic carboxylic acid was found to be 1:5.45, while the ratio of the aldehyde to boron tribromide was 1:1.1. nih.govresearchgate.net Optimization of these conditions is essential to navigate challenges such as the formation of resin-like side products, particularly when dealing with heterocyclic aldehydes or aldehydes with electron-donating groups, which can lead to lower yields. researchgate.net
The selection of appropriate catalysts and solvents is paramount in directing the reaction pathway and influencing the rate and yield of this compound synthesis. numberanalytics.comrsc.org These components can interact with reactants, intermediates, and transition states to modulate the reaction's efficiency. rsc.orgosti.gov
Catalysts: A variety of catalysts are employed depending on the synthetic route.
Base Catalysts in Condensation Reactions: In the Perkin reaction, weak bases such as sodium acetate or triethylamine are traditionally used. researchgate.netorgsyn.org The Knoevenagel-Döbner condensation often utilizes amine bases like piperidine, sometimes in conjunction with pyridine which can act as both a base and a solvent. mdpi.comrsc.org The addition of a catalytic amount of piperidine has been shown to significantly improve the yield by promoting the condensation step. rsc.org Alternative catalysts for condensation reactions include potassium tertiary butoxide and sodium ethoxide, which have been shown to provide good yields of α-aryloxycinnamic acids where the traditional Perkin-Oglialoro reaction with triethylamine and acetic anhydride yields were very low. ias.ac.in
Copper Catalysts in Ullmann Condensation: The formation of the phenoxy ether linkage often relies on the Ullmann condensation, which is a copper-promoted conversion of an aryl halide. wikipedia.orgorganic-chemistry.org Historically, stoichiometric amounts of copper powder were used, but modern methods employ soluble copper catalysts, such as copper(I) iodide or copper(I) bromide, often supported by ligands like diamines, amino acids, or phenanthroline. wikipedia.orgnumberanalytics.com These catalytic systems increase the reaction rate and allow for lower reaction temperatures. researchgate.net
Solvents: The solvent's role extends beyond simply dissolving the reactants; it can significantly impact catalyst solubility and reactivity.
Polar Aprotic Solvents: High-boiling polar solvents are standard in many procedures. The Ullmann condensation traditionally requires solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) to facilitate the reaction at high temperatures (often above 210°C). wikipedia.org In a direct synthesis of cinnamic acids using boron tribromide, NMP was chosen as the optimal solvent over DMSO and DMF because it effectively dissolved all components and was stable at the required high temperatures of 180-190°C, leading to an 80% yield. researchgate.net
Acidic and Basic Solvents: In some syntheses, the solvent also functions as a reagent or catalyst. For example, in the Knoevenagel-Döbner synthesis of 4-phenoxycinnamic acid, glacial acetic acid is used as the solvent. mdpi.comnih.gov Pyridine is frequently used in Knoevenagel condensations, where it serves as both the solvent and the base. rsc.org
Solvent Effects on Reactivity: The choice of solvent can alter the adsorption of reactants onto a catalyst's surface and stabilize transition states, thereby influencing the reaction rate. osti.gov For example, in catalytic hydrogenation, protic and non-protic solvents can change reactivity by an order of magnitude. osti.gov
The interplay between catalyst and solvent is critical for optimizing the synthesis of this compound and its derivatives.
| Synthetic Route | Catalyst | Solvent | Temperature | Key Findings/Yields | Reference |
|---|---|---|---|---|---|
| Knoevenagel-Döbner Condensation | Piperidine | Glacial Acetic Acid | 140–160 °C | Yield of 85% for 4-phenoxycinnamic acid. | mdpi.com |
| Perkin-Oglialoro Reaction | Triethylamine | Acetic Anhydride | Reflux | Reported to give very low yields for α-aryloxycinnamic acids. | ias.ac.in |
| Modified Perkin (Alkoxide Catalysed) | Potassium tertiary butoxide | Not specified | Not specified | Leads to both acid and ester in good yields. | ias.ac.in |
| Modified Perkin (Alkoxide Catalysed) | Sodium ethoxide | Ethanol | Room Temp | Mainly yields the ester (~70%), which can be saponified to the acid. | ias.ac.in |
| Ullmann Condensation | Copper (stoichiometric or catalytic CuI, CuBr) | NMP, Nitrobenzene, DMF | >210 °C (classic), lower with modern catalysts | A standard method for forming the aryl ether bond. Ligands can improve efficiency. | wikipedia.orgresearchgate.net |
| Direct Synthesis | Boron tribromide / 4-DMAP / Pyridine | N-methylpyrrolidone (NMP) | 180–190 °C | Yield of 80% for p-chlorocinnamic acid; NMP found superior to DMSO or DMF. | researchgate.net |
In line with the principles of green chemistry, advanced synthetic techniques are being applied to the synthesis of cinnamic acid derivatives to reduce solvent waste, shorten reaction times, and simplify procedures. rsc.org These methods often offer cleaner reactions with easier purification. scirp.orgscirp.org
Solvent-Free Synthesis: The ideal green synthesis avoids solvents altogether. rsc.org Mechanochemical methods, for instance, use mechanical force to induce reactions in a solvent-free environment. One such process for amidation of cinnamic acid involves reacting it with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) under solvent-free conditions to generate an active acid fluoride (B91410) intermediate, which then cleanly converts to the corresponding amide. beilstein-journals.org
Infrared Irradiation: The use of infrared (IR) light as an alternative energy source represents a significant advancement. scirp.orgscirp.org This technique allows for rapid and direct heating of the reaction mixture. scirp.org It has been successfully employed for the solventless synthesis of amides from cinnamic acid derivatives and primary amines, with yields reported to be between 50% and 85%. scirp.org This method not only prepares amides but also cinnamic acid analogues themselves in good yields with short reaction times. scirp.orgscirp.org For example, the synthesis of amides from various cinnamic acids was achieved by heating the reactants at 140–160 °C using a 300 W infrared lamp, with reaction progress monitored by TLC. nih.gov The absence of solvent simplifies the workup process, as the final mixture primarily contains the product and any unreacted starting materials. scirp.orgscirp.org
These advanced techniques demonstrate a move towards more efficient and environmentally benign synthetic protocols for this class of compounds.
| Technique | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Infrared Irradiation (Solvent-Free) | Cinnamic acid derivatives and primary amines | Heating with IR lamp (300 W) at 140-160 °C | Amides of cinnamic acids | 50% - 85% | scirp.org |
| Infrared Irradiation (Solvent-Free) | Substituted benzaldehyde and malonic acid | IR heating, piperidine, glacial acetic acid | Cinnamic acid analogues | Good yields, short reaction times | scirp.orgscirp.org |
| Mechanochemical Synthesis (Solvent-Free) | Cinnamic acid and TFEDMA | Mechanochemical reaction | Cinnamic acid fluoride (intermediate) | Good yield | beilstein-journals.org |
Preclinical Biological Activities of 2 Phenoxycinnamic Acid and Its Derivatives
Investigations into Antimicrobial Efficacy
The antimicrobial potential of cinnamic acid derivatives has been a subject of considerable research, with studies indicating a broad range of activity against various pathogenic microorganisms. While specific data on the antimicrobial efficacy of 2-phenoxycinnamic acid is limited in the currently available scientific literature, extensive research on related cinnamic acid derivatives provides valuable insights into the potential of this class of compounds.
Antibacterial Activity of Related Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govui.ac.id These compounds are recognized for their ability to inhibit bacterial growth and biofilm formation, which are crucial factors in the pathogenicity of many bacteria. mdpi.com For instance, studies have shown that cinnamic acid exhibits strong activity against planktonic forms of Staphylococcus epidermidis and can significantly reduce biofilm formation. mdpi.com
The antibacterial activity of these derivatives is often attributed to their chemical structure, including the presence of a phenyl ring, an alkene double bond, and a carboxylic acid group, which can be modified to enhance efficacy. nih.gov Research has indicated that certain derivatives, such as p-coumaric acid, ferulic acid, and p-methoxycinnamic acid, display antimicrobial activity against colistin-resistant Acinetobacter baumannii, a challenging nosocomial pathogen. mdpi.com The minimum inhibitory concentration (MIC) values for these compounds against various bacterial strains have been determined in several studies, highlighting their potential as alternative antibacterial agents. mdpi.com
Antibacterial Activity of Cinnamic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| p-Coumaric Acid | Colistin-Resistant Acinetobacter baumannii | 128-256 | mdpi.com |
| Ferulic Acid | Colistin-Resistant Acinetobacter baumannii | 512-1024 | mdpi.com |
| p-Methoxycinnamic Acid | Colistin-Resistant Acinetobacter baumannii | 128-512 | mdpi.com |
| Cinnamic Acid | Staphylococcus epidermidis | 256-4096 | mdpi.com |
Antifungal Activity of Related Cinnamic Acid Derivatives
In addition to their antibacterial properties, cinnamic acid derivatives have also been investigated for their efficacy against various fungal pathogens. nih.govnih.gov The antifungal activity of these compounds is often linked to their ability to inhibit essential fungal enzymes. For example, some cinnamic acid derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for their metabolism, making it a promising target for antifungal drug development. nih.gov
Studies have demonstrated the antifungal potential of various cinnamic acid derivatives against fungal species such as Aspergillus niger, Candida albicans, and Cochliobolus lunatus. nih.govnih.gov The structural features of these derivatives, including substitutions on the phenyl ring, play a significant role in their antifungal potency. nih.gov For instance, methyl caffeate and methyl 2-nitro cinnamate (B1238496) have exhibited potent effects against Candida albicans. mdpi.com
Antifungal Activity of Cinnamic Acid Derivatives
| Compound | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| Methyl Caffeate | Candida albicans | MIC: 128 µg/mL | mdpi.com |
| Methyl 2-nitro Cinnamate | Candida albicans | MIC: 128 µg/mL | mdpi.com |
| 4-chloro-α-methylcinnamic acid | Saccharomyces cerevisiae | Strongest activity among 33 derivatives | mdpi.com |
| 4-methylcinnamic acid | Saccharomyces cerevisiae | Strongest activity among 33 derivatives | mdpi.com |
Evaluation of Antioxidant Capacity and Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Cinnamic acid and its derivatives are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. nih.govnih.gov
Free Radical Scavenging Studies
The free radical scavenging capacity of cinnamic acid derivatives is a key aspect of their antioxidant activity. researchgate.net These compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions. nih.gov The efficiency of this scavenging activity is largely dependent on the chemical structure of the derivative, particularly the number and position of hydroxyl groups on the aromatic ring. researchgate.netpan.olsztyn.pl
Radical Scavenging Activity of Selected Phenolic Acids (DPPH Assay)
| Compound | EC50 (µmol/assay) | Reference |
|---|---|---|
| Gallic Acid | 0.0237 | pan.olsztyn.pl |
| Gentisic Acid | 0.0292 | pan.olsztyn.pl |
| Caffeic Acid | Value not specified in the text | pan.olsztyn.pl |
| Syringic Acid | Value not specified in the text | pan.olsztyn.pl |
| Salicylic Acid | > 800 | pan.olsztyn.pl |
| p-Hydroxybenzoic Acid | > 800 | pan.olsztyn.pl |
Oxidative Stress Modulation in Preclinical Models
Beyond direct radical scavenging, cinnamic acid derivatives can also exert their antioxidant effects by modulating cellular signaling pathways involved in the response to oxidative stress. nih.govmdpi.com Preclinical studies have shown that these compounds can enhance the expression of endogenous antioxidant enzymes and protect cells from oxidative damage. nih.gov
A study on 4-phenoxycinnamic acid, a structural isomer of this compound, demonstrated its hepatoprotective effects in a preclinical model of acute liver injury induced by carbon tetrachloride. researchgate.net This protective effect is significant as CCl4-induced liver damage is known to be mediated by oxidative stress. nih.gov The study found that pretreatment with a derivative of 4-phenoxycinnamic acid provided partial protection against the increase in liver enzymes such as ALT and ALP and completely prevented elevations in GGT and bilirubin (B190676), which are markers of liver damage. researchgate.net Furthermore, this derivative also prevented the reduction of albumin and partially prevented glycogen (B147801) depletion, indicating a preservation of liver function. researchgate.net These findings suggest that phenoxycinnamic acid derivatives have the potential to modulate oxidative stress in vivo and protect against tissue damage. researchgate.net
Preclinical Studies on Anticancer Activity in Cellular Models
The potential of cinnamic acid derivatives as anticancer agents has been explored in numerous preclinical studies, revealing their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov These compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, often with a degree of selectivity over normal cells. nih.gov
The cytotoxic effects of cinnamic acid derivatives have been evaluated against a range of human cancer cell lines, including those from cervical adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and breast cancer (MCF-7). nih.gov The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, have been determined for various derivatives, indicating their potency. nih.gov The anticancer activity is often influenced by the substituents on the cinnamic acid scaffold, with electron-withdrawing groups sometimes enhancing cytotoxicity towards malignant cells. nih.gov
While specific studies on the anticancer activity of this compound in cellular models were not identified in the reviewed literature, the broad anticancer potential of the cinnamic acid class of compounds suggests that it could be a valuable candidate for future investigations in this area. nih.govbiointerfaceresearch.com
Cytotoxicity of Cinnamic Acid Derivatives on Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 Range (µM) | Reference |
|---|---|---|---|
| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | nih.gov |
| Harmicine and cinnamic acid hybrids (36d, 36e, 36f) | HepG2 (Liver) | 0.74 - 3.11 | mdpi.com |
| 4-methylcinnamic acid linked to OA-2-chlorobenzyl ester (44e) | MCF-7 (Breast) | 1.79 | mdpi.com |
| Cinnamic acid derivative (44o) | HeLa (Cervical) | 1.35 | mdpi.com |
Cytotoxic Effects on Specific Cancer Cell Lines
Cinnamic acid and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. Research has shown that these compounds can inhibit the proliferation of cancer cells, leading to cell death.
One study investigated the cytotoxic potential of cinnamic acid on the human melanoma cell line HT-144. The results indicated a significant reduction in cell viability, with a half-maximal inhibitory concentration (IC50) of 2.4 mM. In contrast, a human melanocyte cell line derived from a blue nevus (NGM) showed greater resistance to the treatment, suggesting a degree of selective cytotoxicity towards cancer cells. nih.govresearchgate.net Further research has indicated that cinnamic acid can reduce the proliferation of glioblastoma, prostate, and lung carcinoma cells by 50% at concentrations ranging from 1.0 to 4.5 mM. nih.govresearchgate.net
Other derivatives of cinnamic acid have also been evaluated for their anticancer properties. A series of cinnamic acid esters and amides were tested against human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7) cells. These compounds exhibited significant cytotoxicity, with IC50 values ranging from 42 to 166 µM. nih.govresearchgate.net Notably, derivatives containing electron-withdrawing groups, such as a cyano group, showed increased selectivity for malignant cells over peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net
Table 1: Cytotoxic Effects of Cinnamic Acid and its Derivatives on Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| Cinnamic Acid | HT-144 (Melanoma) | Reduced cell viability | 2.4 mM |
| Cinnamic Acid | Glioblastoma, Prostate, Lung Carcinoma | Reduced cell proliferation by 50% | 1.0 - 4.5 mM |
| Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | Significant cytotoxicity | 42 - 166 µM |
Modulation of Cellular Growth and Apoptosis Pathways in Vitro
The cytotoxic effects of cinnamic acid derivatives are often linked to their ability to modulate cellular growth and induce apoptosis, or programmed cell death.
In the human melanoma cell line HT-144, treatment with cinnamic acid led to an increase in the frequency of hypodiploid cells, which is an indicator of apoptosis. nih.gov Specifically, a 3.2 mM concentration of cinnamic acid increased the percentage of hypodiploid cells from 13.80% in the control group to 25.78%. nih.gov This treatment also caused a decrease in the percentage of cells in the S phase of the cell cycle, suggesting an inhibition of DNA synthesis and cell proliferation. nih.gov The induction of apoptosis was further confirmed by the detection of activated caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net
Similarly, in human nasopharyngeal carcinoma (CNE2) cells, cinnamic acid was found to inhibit proliferation and induce apoptosis in a concentration- and time-dependent manner. nih.govresearchgate.net Treatment with 2 mmol/L of cinnamic acid significantly increased the expression of several pro-apoptotic proteins, including KLF6, Fas-L, Bax, and p53, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
Studies on synthetic derivatives of natural cinnamic acids in colorectal cancer cell lines (HCT116, SW480, LoVo, and HT29) have also shown the induction of G1 cell cycle arrest and an increase in apoptotic cell death. unimi.it One particular amide derivative was able to upregulate p21, a protein involved in both cell cycle arrest and apoptosis induction. unimi.it
Table 2: Modulation of Apoptosis-Related Proteins by Cinnamic Acid in CNE2 Cells
| Protein | Function | Effect of Cinnamic Acid Treatment |
|---|---|---|
| KLF6 | Pro-apoptotic | Drastically Increased |
| Fas-L | Pro-apoptotic | Drastically Increased |
| Bax | Pro-apoptotic | Drastically Increased |
| p53 | Pro-apoptotic | Drastically Increased |
| Caspase-3 | Pro-apoptotic | Drastically Increased |
| Bcl-2 | Anti-apoptotic | Markedly Reduced |
| Cyclin D1 | Cell cycle progression | Markedly Reduced |
Anti-inflammatory Properties of Related Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways. mdpi.com
Inhibition of Inflammatory Mediators and Enzymes (e.g., 5-Lipoxygenase)
A key mechanism behind the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of enzymes involved in the inflammatory process, such as lipoxygenases (LOX). The lipoxygenase pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. nih.gov
Several studies have highlighted the potential of cinnamic acid derivatives as lipoxygenase inhibitors. For instance, ferulic acid, a well-known cinnamic acid derivative, has been shown to reduce the generation of pro-inflammatory cytokines and downregulate the synthesis of cyclooxygenase-2 (COX-2). nveo.org The anti-inflammatory action of ferulic acid is also linked to its ability to suppress the production of monocyte inflammatory protein-2 (MIP-2) in macrophages. nveo.org
In the context of acute lung injury (ALI), a condition characterized by excessive inflammation, new symmetric cinnamic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. One derivative, 6h, demonstrated a remarkable ability to inhibit the production of the pro-inflammatory cytokines IL-6 and TNF-α in vitro without causing cytotoxicity. nih.gov In a mouse model of lipopolysaccharide-induced ALI, administration of this compound significantly attenuated the inflammatory response. nih.gov
Research on Antidiabetic Activity and Related Mechanisms
Cinnamic acid and its derivatives have been investigated for their potential antidiabetic effects, with research pointing to multiple mechanisms of action. researchgate.net
Studies have shown that these compounds can help manage diabetes by stimulating insulin (B600854) secretion, improving the functionality of pancreatic β-cells, inhibiting hepatic gluconeogenesis (the production of glucose in the liver), and enhancing glucose uptake by cells. researchgate.net They may also delay the digestion of carbohydrates and the absorption of glucose from the intestines, as well as inhibit protein glycation and insulin fibrillation. researchgate.net
In one study, oral administration of cinnamic acid to diabetic rats at doses of 5 and 10 mg/kg improved glucose tolerance in a dose-dependent manner. nih.gov The effect of the 10 mg/kg dose was comparable to that of the standard antidiabetic drug glibenclamide. nih.gov In vitro experiments using isolated mice islets revealed that cinnamic acid, but not cinnamaldehyde, significantly enhanced glucose-stimulated insulin secretion. nih.gov
Neuroprotective Research for Cinnamic Acid Derivatives
The neuroprotective potential of cinnamic acid and its derivatives has been a subject of considerable research. These compounds are believed to protect nerve cells from damage through various mechanisms, including their antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net
Phenolic acids, including cinnamic acid derivatives, have been reported to ameliorate conditions such as depression, ischemia/reperfusion injury, neuroinflammation, and glutamate-induced toxicity. mdpi.comresearchgate.net For example, 7-geranyloxycinnamic acid, isolated from Melicope lunu-ankenda leaves, has been shown to protect differentiated human neuroblastoma (SH-SY5Y) cells against hydrogen peroxide (H2O2)-induced apoptosis. nih.gov This compound appears to act by maintaining membrane integrity and preventing nuclear shrinkage and chromatin condensation. nih.gov
Other hydroxycinnamic acid derivatives have also demonstrated significant antioxidant and anti-inflammatory activities that contribute to the protection of neuronal cells. nih.gov Caffeic acid and ferulic acid, for instance, have been shown to protect neurons against glutamate-induced cell death. mdpi.com
Exploration of Wound Healing Potential in Animal Models
The wound healing properties of cinnamic acid have been explored in animal models, with promising results. A study investigating the effects of cinnamic acid on full-thickness wounds in rabbits found that low concentrations of a topical cinnamic acid ointment could accelerate wound closure. researchgate.netbrieflands.com
Animals treated with a 0.1% cinnamic acid ointment showed a significantly higher rate of wound closure and increased hydroxyproline (B1673980) content in the wound tissue compared to untreated and vehicle-treated groups. researchgate.netbrieflands.com Histological examination revealed an increased number of fibroblasts and hair follicles, enhanced re-epithelialization, and improved neovascularization in the group treated with 0.1% cinnamic acid. researchgate.netbrieflands.com The time to complete wound closure was shortest in this group, at 23 days, compared to 30 days for the no-treatment group. brieflands.com The anti-inflammatory and free radical scavenging properties of cinnamic acid and its derivatives are thought to contribute to this wound-healing activity. brieflands.com
Table 3: Time to Complete Wound Closure in Rabbits Treated with Cinnamic Acid Ointments
| Treatment Group | Time to Complete Wound Closure (Days) |
|---|---|
| No Treatment | 30 |
| Eucerin (Vehicle) | 30 |
| Cinnamic Acid 0.1% | 23 |
| Cinnamic Acid 1% | 27 |
| Cinnamic Acid 10% | 32 |
| Phenytoin Cream (Positive Control) | 25 |
Structure Activity Relationship Sar Studies of 2 Phenoxycinnamic Acid Derivatives
Influence of Substituent Patterns on Biological Efficacy
The biological activity of cinnamic acid derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. nih.govmdpi.com For 2-phenoxycinnamic acid derivatives, this principle extends to both the primary phenyl ring of the cinnamic acid moiety and the phenyl ring of the phenoxy group. The electronic and steric properties of these substituents can dictate the molecule's interaction with biological targets, thereby affecting its therapeutic potential.
Research on various cinnamic acid analogues has established several general SAR principles. For instance, the presence of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, particularly at the para-position of the phenyl ring, has been shown to enhance the antifungal activity of cinnamic acid derivatives. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) and hydroxyl (OH) groups can influence activities such as antioxidant and anti-inflammatory effects. mdpi.commdpi.com The position of these substituents is also critical; for example, methoxy groups at the para-position have been highlighted as being crucial for certain biological activities. mdpi.com
A study on multi-target cinnamic acid derivatives highlighted that modifications on the aryl ring and the double bond significantly influence their antioxidant and anti-inflammatory properties. nih.gov This suggests that a systematic exploration of substituent patterns on both aromatic rings of the this compound scaffold is a promising strategy for developing potent and selective therapeutic agents. The interplay between substituents on both rings could lead to synergistic effects on biological activity, a hypothesis that warrants further investigation.
Table 1: General Influence of Substituent Patterns on the Biological Efficacy of Cinnamic Acid Derivatives
| Substituent Group | Position | General Effect on Biological Activity |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CN) | Para | Often enhances antifungal and anticancer activity. nih.gov |
| Electron-Donating (e.g., -OH, -OCH₃) | Para, Meta | Can increase antioxidant and anti-inflammatory activity. mdpi.commdpi.com |
| Halogens (e.g., -Cl, -F) | Para, Ortho | Variable effects; can enhance antibacterial or antiplasmodial activity depending on the specific derivative. |
| Bulky Groups (e.g., tert-Butyl) | Varies | May introduce steric hindrance, affecting binding and selectivity. |
Role of the Phenoxy Moiety and Stereoisomers in Biological Activity
The phenoxy group at the 2-position of the cinnamic acid scaffold is a defining feature that significantly impacts the molecule's three-dimensional structure and physicochemical properties. This moiety introduces a second aromatic ring, increasing the potential for π-π stacking interactions with biological targets and altering the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. While direct studies on the precise role of the 2-phenoxy group in cinnamic acids are not extensively documented, its presence is expected to be a key determinant of biological activity. In related molecular frameworks, such as fenamates, the relative orientation of the two aromatic rings is crucial for activity. nih.gov
Stereochemistry is another critical factor in the biological activity of many therapeutic agents, and this holds true for cinnamic acid derivatives. mdpi.com The acrylic acid side chain of this compound can exist as either cis (Z) or trans (E) isomers. Generally, the trans isomer of cinnamic acids is the more common and often more biologically active form. nih.gov The rigid nature of the double bond in the acrylic acid moiety means that the spatial arrangement of the carboxyl group and the substituted phenyl ring is fixed in each isomer, leading to different interactions with receptor binding sites or enzyme active sites.
The importance of stereoisomerism has been demonstrated in various classes of chiral compounds, where only one enantiomer or diastereomer exhibits the desired biological effect. mdpi.com This stereoselectivity often arises from specific three-point interactions with a chiral biological target. For this compound derivatives, chirality can be introduced through substitution, and the resulting stereoisomers could exhibit markedly different biological profiles. This underscores the necessity of stereospecific synthesis and evaluation in the development of these compounds as potential drugs. The spatial orientation dictated by the cis/trans configuration, combined with the conformational flexibility of the phenoxy group, creates a complex structural landscape that can be fine-tuned to optimize biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern efficacy.
While specific QSAR studies on this compound are not yet prevalent in the literature, research on structurally analogous compounds provides a framework for how such models could be developed. For instance, QSAR studies have been successfully applied to other series of cinnamic acid derivatives to elucidate the key structural determinants for their antitubercular and antioxidant activities. mdpi.comnih.gov These studies often identify a combination of electronic, steric, and hydrophobic parameters as being critical for biological activity.
One notable QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives, which share the 2-phenoxy aromatic core, identified key descriptors for their activity as inhibitors of hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy. The models highlighted the importance of steric and hydrophobic fields, suggesting that the size, shape, and lipophilicity of substituents on the phenoxy ring are crucial for potent inhibition.
A hypothetical QSAR study on this compound derivatives would likely involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: Such as Hammett constants or atomic charges, to quantify the effects of substituents on the electronic distribution.
Steric descriptors: Like molar refractivity or Taft steric parameters, to model the influence of substituent size and shape.
Hydrophobic descriptors: Such as the partition coefficient (logP), to account for the compound's lipophilicity.
Topological descriptors: Which describe the connectivity and branching of the molecule.
By correlating these descriptors with experimentally determined biological activity data, a predictive QSAR model could be constructed. Such a model would not only facilitate the rational design of new this compound derivatives with improved potency but also provide deeper insights into their mechanism of action at a molecular level.
Table 2: Potential Descriptors for a QSAR Analysis of this compound Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. |
| Atomic Partial Charges | Describes the distribution of electrons within the molecule, indicating sites for electrostatic interactions. | |
| Steric | Molar Refractivity (MR) | Relates to the volume of a substituent and its polarizability. |
| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | |
| Hydrophobic | Partition Coefficient (logP) | Measures the lipophilicity of the molecule, which influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Wiener Index | A numerical descriptor of molecular branching and connectivity. |
Mechanisms of Action of 2 Phenoxycinnamic Acid and Its Derivatives Preclinical
Identification of Molecular Targets and Ligand-Receptor Interactions
The biological activities of 2-Phenoxycinnamic acid derivatives are initiated by their interaction with specific molecular targets. A primary mechanism of action identified in preclinical studies is the inhibition of enzyme activity, which can disrupt pathological processes.
While direct inhibitory studies on this compound for every enzyme are not extensively documented, research on the broader family of cinnamic acid derivatives provides significant insights into their potential enzymatic targets.
CYP53A15: A notable target for cinnamic acid derivatives is the enzyme benzoate (B1203000) 4-hydroxylase (CYP53), specifically the CYP53A15 isoform found in fungi. nih.gov This enzyme is crucial for the detoxification of benzoate, a key intermediate in the metabolism of aromatic compounds in fungi. nih.govresearchgate.net As this enzyme is unique to fungi, it represents a promising target for the development of new antifungal agents. nih.gov Studies have demonstrated that cinnamic acid and several of its derivatives can effectively inhibit CYP53A15 enzymatic activity. nih.govnih.gov This inhibition is a key mechanism behind the observed antifungal properties of these compounds against various fungal species, including Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov
ATPase: The influence of cinnamic acid derivatives on ATPase activity has been explored, particularly in the context of diabetic complications. Dysfunction of membrane ion pumps like Na+/K+-ATPase is associated with an increased risk of vascular complications in diabetes. nih.gov While direct inhibition is not the primary mechanism described, treatment with derivatives such as ferulic acid has been shown to counteract high-glucose-induced changes, suggesting a modulatory effect on pathways that influence ATPase function and membrane integrity. nih.gov
ENTPDase: In the reviewed preclinical literature, a direct inhibitory link between this compound or its close derivatives and the activity of Ectonucleoside Triphosphate Diphosphohydrolases (ENTPDases) has not been established.
Modulation of Intracellular Signaling Pathways (e.g., Akt/NF-κB, MAPK)
Cinnamic acid and its derivatives are recognized for their ability to modulate critical intracellular signaling pathways that regulate inflammation, cell survival, and proliferation. researchgate.net Key among these are the Akt/NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB (Nuclear Factor kappa B) signaling pathway is a central regulator of inflammation. Cinnamic acid derivatives have been shown to inhibit the activation of this pathway. This inhibition leads to a reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of the inflammatory response. The suppressive effect on NF-κB is a cornerstone of the anti-inflammatory properties attributed to this class of compounds.
The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, playing a role in processes like cell proliferation, differentiation, and apoptosis. jocpr.com Phenolic compounds, including cinnamic acid derivatives, can influence MAPK signaling. For instance, p-hydroxycinnamic acid's suppressive effect on adipogenesis is linked to the inhibition of the MAPK/ERK signaling pathway. nih.gov By modulating these pathways, cinnamic acid derivatives can influence cellular fate and function, which is relevant in various pathological conditions.
Investigations into Antioxidant and Anti-inflammatory Cellular Pathways
The antioxidant and anti-inflammatory properties of cinnamic acid derivatives are well-documented and represent a significant aspect of their mechanism of action. These activities are intrinsically linked to the modulation of cellular signaling pathways discussed previously.
As antioxidants, these phenolic compounds can directly scavenge free radicals, mitigating oxidative stress. Oxidative stress is a key factor in the activation of inflammatory signaling pathways like NF-κB. nih.gov By reducing the burden of reactive oxygen species (ROS), cinnamic acid derivatives can prevent the activation of these pro-inflammatory cascades at an early stage.
The anti-inflammatory effects are also a direct result of inhibiting pathways like NF-κB and MAPK. This leads to decreased expression of pro-inflammatory genes and a reduction in the production of inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Hepatic Protective Mechanisms in Animal Models (e.g., against CCl4-induced injury)
Cinnamic acid derivatives have demonstrated significant hepatoprotective effects in preclinical animal models of acute liver injury induced by toxins like carbon tetrachloride (CCl4). CCl4 is a well-established hepatotoxin that causes liver damage through the generation of free radicals, leading to lipid peroxidation, inflammation, and necrosis.
Studies on specific cinnamic acid derivatives, including compounds closely related to this compound, have shown protective effects against CCl4-induced hepatotoxicity. In a murine model, pretreatment with the cinnamic acid derivatives LQM717 and LQM755 was evaluated. The results showed a significant protective effect, mitigating the damage caused by CCl4 administration. Similarly, p-methoxycinnamic acid was also found to have a significant hepatoprotective effect in primary cultures of rat hepatocytes exposed to CCl4. researchgate.net
The protective mechanism involves several actions:
Reduction of Liver Enzyme Levels: Pretreatment with these derivatives significantly prevented the CCl4-induced elevation of key serum liver enzymes, which are markers of hepatocellular damage.
Preservation of Liver Function: The derivatives helped maintain normal levels of serum albumin and liver glycogen (B147801), which are typically reduced following CCl4 intoxication.
Histological Improvement: Macroscopic and microscopic examination of liver tissues revealed that animals pretreated with the cinnamic acid derivatives showed reduced inflammation, necrosis, and steatosis compared to the CCl4-only group.
The table below summarizes the hepatoprotective effects of cinnamic acid derivative LQM755 against CCl4-induced injury in rats.
| Biochemical Parameter | Control Group | CCl4 Group | LQM755 + CCl4 Group | Effect of LQM755 |
|---|---|---|---|---|
| ALT (Alanine Aminotransferase) | Normal | Significantly Increased | Partially Protected | Mitigates hepatocellular damage |
| ALP (Alkaline Phosphatase) | Normal | Significantly Increased | Partially Protected | Reduces cholestatic injury marker |
| GGT (Gamma-Glutamyl Transferase) | Normal | Significantly Increased | Completely Prevented Elevation | Strong protection against biliary damage |
| Total Bilirubin (B190676) | Normal | Significantly Increased | Completely Prevented Elevation | Maintains normal bilirubin metabolism |
| Direct Bilirubin | Normal | Significantly Increased | Completely Prevented Elevation | Preserves hepatic excretory function |
| Serum Albumin | Normal | Decreased | Completely Prevented Reduction | Maintains hepatic synthetic function |
| Liver Glycogen | Normal | Depleted | Partially Prevented Depletion | Preserves energy stores in the liver |
These findings suggest that the hepatoprotective effects of these compounds are linked to their potent antioxidant and anti-inflammatory properties, which counteract the oxidative stress and subsequent inflammation induced by CCl4.
Computational and Chemoinformatic Approaches in 2 Phenoxycinnamic Acid Research
Molecular Docking Simulations for Target Prediction and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding affinity and interaction between a small molecule (ligand) and a protein receptor.
In the context of compounds structurally related to 2-Phenoxycinnamic acid, a study on multifunctional cinnamic acid derivatives investigated the molecular docking of a phenoxyphenyl cinnamic acid derivative. The research suggested that the oxygen of the diphenyl ether moiety of the compound could coordinate with the iron atom in the active site of the enzyme lipoxygenase (LOX), a key enzyme in the inflammatory pathway. This interaction highlights the potential of the phenoxy group in mediating binding to metalloenzymes.
While this provides insight into the potential interactions of the phenoxycinnamic scaffold, specific molecular docking studies detailing the target predictions and binding affinities exclusively for the 2-phenoxy isomer are not extensively detailed in the available scientific literature.
Table 1: Example of Molecular Docking Data for a Related Compound
| Compound Derivative | Target Protein | Key Interaction |
| Phenoxyphenyl cinnamic acid | Lipoxygenase (LOX) | Coordination with active site iron |
This table is illustrative of the type of data generated from molecular docking studies on related compounds.
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and interaction dynamics of a ligand-receptor complex over time. This method allows researchers to observe the stability of the binding pose predicted by molecular docking and to analyze the intricate network of interactions that stabilize the complex.
A thorough review of published research indicates a lack of specific molecular dynamics simulation studies conducted on this compound. While MD simulations are a common practice in computational drug design to assess the stability of protein-ligand complexes, dedicated studies focusing on the conformational stability and interaction analysis of this compound with specific protein targets are not present in the available literature.
Bioinformatic Analysis for Identifying Potential Protein Targets
Bioinformatic analysis encompasses a wide range of computational methods used to analyze biological data. In drug discovery, these approaches can be used to predict potential protein targets for a small molecule by analyzing gene expression data, protein-protein interaction networks, and other large-scale biological datasets.
Specific bioinformatic studies aimed at identifying the potential protein targets of this compound have not been identified in the surveyed scientific literature. Methodologies exist for such predictions, often involving the comparison of gene expression profiles from compound-treated cells with profiles from gene knockdown experiments. However, the application of these methods to this compound has not been documented.
Application of Density Functional Theory (DFT) in Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide valuable information about a molecule's reactivity, stability, and various spectroscopic properties by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
While DFT studies have been performed on cinnamic acid and its various other derivatives to understand their electronic properties and reactivity, specific research applying DFT for the electronic structure analysis of this compound is not available in the current body of scientific literature. Such studies would be valuable in elucidating how the phenoxy substituent at the 2-position influences the electronic properties and, consequently, the biological activity of the cinnamic acid scaffold.
Analytical Methodologies for 2 Phenoxycinnamic Acid and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the separation and purification of compounds from complex mixtures. In the context of 2-phenoxycinnamic acid, both high-performance liquid chromatography and thin-layer chromatography play significant roles.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound and its derivatives. researchgate.net HPLC systems offer high resolution and sensitivity, making them ideal for analyzing complex mixtures and determining the purity of synthesized compounds. pan.olsztyn.pl The versatility of HPLC allows for various configurations, with reversed-phase chromatography being the most common for phenolic compounds. pan.olsztyn.plepa.gov
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like acetic or formic acid to improve peak shape and resolution. nih.govcabidigitallibrary.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
For the analysis of cinnamic acid derivatives, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a wide range of polarities. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which can provide UV-Vis spectra of the eluting peaks, aiding in their identification. nih.gov For instance, 2-methoxycinnamic acid has a maximum absorption intensity at 280 nm. nih.gov
The coupling of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool. researchgate.net This hyphenated technique combines the superior separation capabilities of HPLC with the mass-analyzing power of MS, allowing for the determination of the molecular weight of the eluting compounds and providing structural information through fragmentation patterns. researchgate.netd-nb.info This is particularly useful for the identification of unknown derivatives or metabolites of this compound. HPLC-MS methods have been developed for the simultaneous determination of various phenolic acids, including derivatives of cinnamic acid, in different matrices. nih.govresearchgate.net
Interactive Data Table: HPLC Parameters for Analysis of Cinnamic Acid Derivatives
| Parameter | Description | Example Value |
| Column | The stationary phase where separation occurs. | Reversed-phase C18 (e.g., Shim-pack VP-ODS, 250 mm × 4.6 mm, 5 μm) nih.gov |
| Mobile Phase | The solvent that moves the analytes through the column. | A: Acetonitrile, B: 0.5% acetic acid in water (gradient elution) nih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min nih.gov |
| Detection | The method used to detect the analytes as they elute from the column. | Photodiode Array (PDA) at 280 nm nih.gov |
| Column Temperature | The temperature of the column during the analysis. | 30 °C nih.gov |
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. nih.govthieme.de It allows for the qualitative assessment of the consumption of starting materials and the formation of products in a time- and cost-effective manner. nih.govekb.eg
In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. scialert.net The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The separation is visualized under UV light or by staining with a suitable reagent. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification. nih.gov For instance, in the synthesis of cinnamic acid amides, TLC was used to monitor the reaction's completion. nih.gov Similarly, preparative TLC can be employed for the purification of the crude product. nih.gov
Reversed-phase TLC (RP-TLC) can also be utilized, where the stationary phase is nonpolar (e.g., silica gel impregnated with paraffin) and the mobile phase is polar. nih.gov This technique is particularly useful for separating compounds with varying degrees of lipophilicity. nih.gov
Spectroscopic Characterization Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ethernet.edu.etcore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound derivatives. nih.gov
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment. For instance, aromatic protons typically resonate in the region of 7-8 ppm, while vinylic protons of the cinnamic acid moiety appear around 6-8 ppm. wiley-vch.dechemicalbook.com The integration of the signals corresponds to the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, as described by the n+1 rule. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons and can be used to determine the stereochemistry of the double bond (E or Z isomer). nih.gov
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of a carbon atom is indicative of its hybridization and electronic environment. Carbonyl carbons of the carboxylic acid group are typically found in the downfield region of the spectrum (around 170 ppm), while aromatic and vinylic carbons resonate in the 110-160 ppm range. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons and to fully assign the structure. core.ac.ukhmdb.ca
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Cinnamic Acid Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~167.8 |
| Vinylic CH | ~7.8 (d, J ≈ 16 Hz) | ~144.0 |
| Vinylic CH | ~6.4 (d, J ≈ 16 Hz) | ~118.0 |
| Aromatic CHs | 7.3-7.6 (m) | 128.0-134.0 |
| Quaternary Aromatic C | - | ~130.0 |
Note: The exact chemical shifts can vary depending on the specific substituents on the aromatic rings and the solvent used. rsc.org
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to these vibrations, providing a "fingerprint" of the functional groups. docbrown.infonist.gov
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid. docbrown.info
C=O stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ indicates the presence of the carbonyl group of the carboxylic acid. docbrown.infomasterorganicchemistry.com
C=C stretch: Absorptions in the region of 1625-1640 cm⁻¹ are characteristic of the alkene double bond. docbrown.inforesearchgate.net Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.net
C-O stretch: The stretching vibration of the ether linkage (C-O-C) typically appears in the 1000-1300 cm⁻¹ region.
=C-H bend: Out-of-plane bending vibrations for the alkene and aromatic C-H bonds are observed in the 650-1000 cm⁻¹ region and can provide information about the substitution pattern of the aromatic ring. masterorganicchemistry.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns. researchgate.net
In a typical mass spectrometer, the sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected. The molecular ion peak ([M]⁺ or [M]⁻) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. ekb.eg
The fragmentation of the molecular ion into smaller, charged fragments provides a unique fingerprint that can be used for structural elucidation. mdpi.com For cinnamic acid derivatives, common fragmentation pathways involve the loss of small molecules like CO₂, H₂O, and radicals from the side chain and the aromatic rings. d-nb.infomassbank.eu The analysis of these fragmentation patterns can help to identify the substituents and their positions on the molecule. researchgate.net
Sample Preparation and Extraction Techniques for Research Applications
The accurate analysis of this compound and its derivatives from various complex matrices, such as biological fluids, plant tissues, and environmental samples, necessitates meticulous sample preparation and extraction. The primary goal of these procedures is to isolate the target analytes from interfering substances (e.g., proteins, lipids, sugars, and salts), concentrate them to detectable levels, and present them in a solvent compatible with the subsequent analytical instrumentation. nih.gov Methodologies are selected based on the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical sensitivity and throughput. Common techniques applied to structurally similar compounds like phenolic and phenoxy-acid herbicides include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), along with modern microextraction variations. epa.govsigmaaldrich.comperiodicodimineralogia.it
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, pH adjustment of the aqueous sample is a critical step. By acidifying the sample to a pH below the acid's dissociation constant (pKa), the analyte is converted to its neutral, more non-polar form, which enhances its partitioning into an organic solvent. epa.gov
Conversely, adjusting the pH to be alkaline (e.g., pH 12-13) can hydrolyze potential esters and keep the acid in its ionized, water-soluble form, allowing for the removal of neutral and basic interferences with an initial organic wash. epa.gov The subsequent acidification of the aqueous layer then allows for the specific extraction of the acidic analyte.
Research on other cinnamic and phenolic acids has evaluated various solvents for extraction efficiency. While traditional solvents like ethyl acetate (B1210297) and diethyl ether are effective, studies have also explored greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown high extraction yields for hydroxycinnamic acids. ecoxtract.comresearchgate.net
Table 1: Example LLE Conditions for Cinnamic and Phenolic Acids
| Analyte Class | Sample Matrix | pH Adjustment | Extraction Solvent | Solvent:Feed Ratio (v/v) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Hydroxycinnamic Acids | Aqueous Solution | Not specified | 2-Methyltetrahydrofuran (2-MeTHF) | 1:1 | Achieved up to 100% extraction yield for p-coumaric acid. | ecoxtract.com |
| Phenoxy-Acid Herbicides | Wastewater | < 2 (for acid extraction) | Methylene (B1212753) Chloride | Not specified | Standard EPA method for extracting free acids from interfering compounds. | epa.gov |
| Phenolic Compounds | Spent Sulphite Liquor | 3.6 | Diethyl Ether | 3:1 | Effective separation of phenolics from a sugar-rich waste stream. | researchgate.net |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred technique for sample clean-up and concentration, offering advantages over LLE such as reduced solvent consumption, higher analyte recovery, and the potential for automation. nih.govsigmaaldrich.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent.
For this compound, a reversed-phase (e.g., C18) or a specific ion-exchange sorbent would typically be employed.
Reversed-Phase SPE: The sorbent is non-polar. The sample is loaded under polar conditions (e.g., acidified water), causing the less polar analyte to adsorb. After washing away polar interferences, the analyte is eluted with a non-polar organic solvent like methanol or acetonitrile.
Ion-Exchange SPE: Anion-exchange sorbents can be used to retain the negatively charged carboxylate form of the acid at a neutral or slightly basic pH. After washing away neutral and cationic interferences, the analyte can be eluted by changing the pH to neutralize it or by using a high-ionic-strength buffer.
An advanced approach involves coupling pressurized-fluid extraction (PFE) directly in-line with SPE, which allows for the efficient extraction of analytes from solid samples followed immediately by clean-up. nih.gov A variation known as dispersive solid-phase extraction (d-SPE) involves adding the sorbent directly to the sample extract, which is then vortexed and centrifuged. This method is very rapid and has been successfully applied to the analysis of phenoxy carboxylic acids in water samples. researchgate.net
Table 2: General Solid-Phase Extraction Protocol for Acidic Compounds
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Rinse the sorbent with an organic solvent (e.g., methanol) followed by purified water or buffer at the loading pH. | Activates the sorbent and ensures reproducible retention. |
| 2. Sample Loading | Pass the pre-treated sample (e.g., acidified) through the sorbent at a controlled flow rate. | Adsorbs the analyte of interest onto the stationary phase. |
| 3. Washing | Rinse the sorbent with a weak solvent (e.g., acidified water, mild organic mix) that removes interferences but not the analyte. | Eliminates co-extracted impurities from the sample matrix. |
| 4. Elution | Pass a small volume of a strong solvent (e.g., methanol, acetonitrile) through the sorbent to desorb the analyte. | Recovers the purified and concentrated analyte for analysis. |
Microextraction Techniques
Modern research often employs microextraction techniques that drastically reduce solvent and sample volumes, aligning with the principles of green chemistry. One such method is in-syringe binary-solvent liquid-phase microextraction (LPME) . This technique has been successfully used for the preconcentration of cinnamic acid derivatives from traditional Chinese medicine samples. researchgate.net In this method, a small volume of an extraction solvent mixture is drawn into a syringe along with the sample. The mixture is then repeatedly drawn and ejected to create a large surface area between the sample and the extraction solvent, facilitating rapid mass transfer of the analytes. After extraction, the phases are allowed to separate, and a small volume of the analyte-rich solvent is injected for analysis. This approach is efficient, rapid, and requires minimal solvent. researchgate.net
Table 3: Optimized Conditions for In-Syringe BSLPME of Cinnamic Acid Derivatives
| Parameter | Optimal Condition |
|---|---|
| Extraction Solvent | 1-octanol and n-hexane mixture |
| Dispersive Solvent | Acetonitrile |
| Sample pH | 2.0 |
| Extraction Cycles | 10 |
| Salt Addition (NaCl) | 15% (w/v) |
Data adapted from a study on related cinnamic acid derivatives for illustrative purposes. researchgate.net
Advanced Research Perspectives and Emerging Applications of 2 Phenoxycinnamic Acid
Potential in Agrochemical Research as Herbicidal Agents or Plant Growth Modulators
The structural characteristics of 2-phenoxycinnamic acid, which combines a phenoxy moiety with a cinnamic acid backbone, make it an intriguing candidate for agrochemical research. The phenoxy group is a key feature in a major class of herbicides, while cinnamic acid and its derivatives are known to influence plant growth and development. wikipedia.orgencyclopedia.pubmdpi.com
Herbicidal Agents: Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds. wikipedia.orgencyclopedia.pub Research into related structures, like phenoxy-phenoxy alkane carboxylic acid derivatives and 2-substituted 5-phenoxy-phenyl-phosphinic acid derivatives, has also demonstrated herbicidal activity. google.comgoogle.com The incorporation of the phenoxy group into the cinnamic acid structure suggests that this compound could be explored for similar auxin-mimicking or other herbicidal mechanisms of action.
Plant Growth Modulators: Cinnamic acid itself, particularly in its cis-conformation (cis-CA), has been identified as a natural plant growth-promoting compound. nih.govnih.govresearchgate.net When applied at low concentrations, cis-CA can stimulate cell division and expansion, leading to increased biomass. nih.govnih.gov This activity is specific to the cis-isomer, with the more common trans-isomer being inactive at similar concentrations. nih.govresearchgate.net The potential for the this compound structure to act as a plant growth modulator is an area ripe for investigation, exploring how the phenoxy substitution might influence the activity of the core cinnamic acid structure. Research on derivatives has shown that modifications to the cinnamic acid scaffold can enhance growth inhibition in certain plants, indicating the potential to develop both growth promoters and inhibitors from this chemical family. researchgate.net
| Compound/Class | Agrochemical Role | Mechanism/Observation |
| Phenoxy Herbicides (e.g., 2,4-D) | Herbicide | Mimics the plant hormone auxin, leading to uncontrolled growth in broadleaf weeds. wikipedia.orgencyclopedia.pub |
| cis-Cinnamic acid | Plant Growth Promoter | Stimulates cell division and expansion, increasing shoot biomass. nih.govnih.gov |
| trans-Cinnamic acid | Plant Growth Inhibitor | Can inhibit root growth and affect nutrient uptake. mdpi.com |
| Substituted Cinnamic Acids | Herbicide/Growth Inhibitor | Certain derivatives show enhanced growth inhibition of parasitic plants like Cuscuta campestris. researchgate.net |
Integration into Novel Material Science Research (e.g., Polymers, Plastics)
The unique chemical structure of cinnamic acid and its derivatives, including this compound, offers significant potential for the development of advanced polymers and materials. The key features driving this interest are the reactive double bond and the carboxylic acid group, which allow for polymerization and modification. researchgate.net
Cinnamic acid-based polymers are particularly noted for their photoreactive properties. researchgate.net The double bond in the cinnamate (B1238496) structure can undergo [2+2] photocycloaddition when exposed to UV light, leading to cross-linking. This property is valuable for creating photosensitive polymers used in photoresists and as cross-linkers for creating stable polymer networks. researchgate.net
Furthermore, the carboxylic acid and the aromatic rings in this compound can be incorporated into polyesters, polyamides, and other polymers through polycondensation reactions. These bio-based building blocks can impart specific properties to the resulting materials, such as increased thermal stability and antioxidant capabilities. researchgate.netnih.gov For example, esters derived from hydroxycinnamic acids have been synthesized and evaluated as bio-based antioxidants for stabilizing commodity polymers like polypropylene. nih.gov The integration of the phenoxy group could further enhance thermal stability or introduce flame-retardant properties. The development of polymers that can be degraded by a combination of light and acid represents an emerging area where cinnamate-like structures could be applied. nih.gov
| Feature of Cinnamic Acid Scaffold | Application in Material Science | Resulting Polymer Property |
| Conjugated Double Bond | Photopolymerization / Cross-linking | Photoreactivity, creation of cross-linked networks, light-responsive materials. researchgate.net |
| Carboxylic Acid Group | Polycondensation Reactions | Formation of polyesters, polyamides, and poly(anhydride esters). researchgate.net |
| Aromatic Rings (Phenyl and Phenoxy) | Polymer Backbone Component | Potential for enhanced thermal stability, antioxidant, and flame-retardant properties. nih.gov |
Future Directions in the Design of Novel Bioactive Compounds based on the this compound Scaffold
The cinnamic acid scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a wide range of biological targets. nih.govnih.gov Cinnamic acid and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective effects. nih.govrsc.org
The future design of novel bioactive compounds based on the this compound scaffold can proceed in several promising directions:
Structure-Activity Relationship (SAR) Studies: Systematic modifications can be made to the this compound molecule to explore how different substituents on either the phenyl or the phenoxy ring affect biological activity. For example, studies on other cinnamic acid derivatives have shown that the type and position of substituents play a crucial role in their antifungal and antibacterial efficacy. nih.gov
Hybrid Molecules and Conjugates: The carboxylic acid group of this compound is an ideal handle for creating conjugates with other bioactive molecules, such as peptides or other small molecules. This approach has been successfully used to create cinnamic acid-peptide conjugates with potent and specific antifungal activity. nih.gov Combining the this compound scaffold with other pharmacophores could lead to hybrid compounds with dual or enhanced activity.
Target-Oriented Synthesis: As the understanding of disease pathways evolves, the this compound scaffold can be used as a starting point for the rational design of inhibitors for specific enzymes or protein-protein interactions. Its rigid, yet modifiable, structure makes it suitable for molecular docking studies to predict binding to biological targets. nih.gov For instance, cinnamic acid derivatives have been developed as neuroprotective antioxidants by modifying the scaffold to enhance properties like lipophilicity and radical scavenging. rsc.orgresearchgate.net
The versatility of the cinnamic acid framework, combined with the added chemical diversity of the phenoxy group, positions this compound as a valuable scaffold for the discovery of next-generation therapeutic agents and other bioactive compounds. nih.gov
Q & A
Q. What are the established laboratory synthesis protocols for 2-Phenoxycinnamic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling cinnamic acid derivatives with phenoxy groups via esterification or nucleophilic substitution. Key parameters include:
- Catalysts : Use acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Purification : Recrystallization using ethanol/water mixtures improves purity. Monitor yield and purity via TLC or HPLC .
- Optimization : Design of Experiments (DOE) can systematically vary molar ratios, temperature (80–120°C), and reaction time (6–24 hrs) to maximize yield .
Q. How can researchers confirm the structural identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- NMR : ¹H NMR should show aromatic protons (δ 6.5–8.0 ppm) and cinnamic acid’s α,β-unsaturated system (δ 6.2–7.5 ppm, doublet of doublets) .
- Cross-Validation : Compare spectral data with PubChem or CAS Common Chemistry entries for analogous phenoxy acids .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer :
- Recrystallization : Use ethanol/water (70:30 v/v) at 4°C to precipitate pure crystals.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted starting materials.
- Purity Assessment : Melting point analysis (compare to literature values) and HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹³C NMR, DEPT, and HSQC to resolve overlapping signals.
- Impurity Analysis : Use LC-MS to detect trace byproducts affecting spectral clarity.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
Q. What experimental strategies address low synthetic yields of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved coupling efficiency.
- Solvent Effects : Evaluate ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction kinetics.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can computational tools predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinity with target enzymes (e.g., cyclooxygenase-2).
- Pharmacophore Mapping : Identify critical functional groups (e.g., phenolic oxygen) for activity using Schrödinger Suite.
- ADMET Prediction : SwissADME or ProTox-II assess bioavailability and toxicity risks .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : UV-vis spectroscopy (λ = 254 nm) quantifies photodegradation rates.
- pH Stability : Incubate in buffers (pH 2–12) and assess structural integrity via NMR .
Data Analysis and Reporting
Q. How should researchers handle large datasets from stability or synthesis optimization studies?
- Methodological Answer :
- Raw Data Archiving : Store in appendices (per ICH guidelines) and highlight processed data (means ± SD) in the main text .
- Statistical Tools : Use ANOVA (α = 0.05) to identify significant parameter effects (e.g., temperature vs. yield) .
- Uncertainty Reporting : Include confidence intervals for kinetic or thermodynamic measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
